2,4-Dimethyl-1-hepten-4-ol

Volatility Distillation Headspace partitioning

2,4-Dimethyl-1-hepten-4-ol is a C₉H₁₈O unsaturated tertiary alcohol bearing a terminal olefin and a quaternary hydroxy center at the C4 position. Its calculated physicochemical descriptors—a boiling point of 194.4 °C, density of 0.839 g/cm³, logP of ~2.5–2.8, and a flash point of 70.1 °C—position it as a moderately volatile, lipophilic building block.

Molecular Formula C9H18O
Molecular Weight 142.24 g/mol
CAS No. 19549-94-1
Cat. No. B093358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethyl-1-hepten-4-ol
CAS19549-94-1
Molecular FormulaC9H18O
Molecular Weight142.24 g/mol
Structural Identifiers
SMILESCCCC(C)(CC(=C)C)O
InChIInChI=1S/C9H18O/c1-5-6-9(4,10)7-8(2)3/h10H,2,5-7H2,1,3-4H3
InChIKeyLGIOTEKOCNBIKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethyl-1-hepten-4-ol (CAS 19549-94-1): Physical–Chemical Profiling for Informed Procurement


2,4-Dimethyl-1-hepten-4-ol is a C₉H₁₈O unsaturated tertiary alcohol bearing a terminal olefin and a quaternary hydroxy center at the C4 position. Its calculated physicochemical descriptors—a boiling point of 194.4 °C, density of 0.839 g/cm³, logP of ~2.5–2.8, and a flash point of 70.1 °C—position it as a moderately volatile, lipophilic building block [1][2]. The compound has been detected as a fungal volatile metabolite in grain contamination studies, confirming its real-world occurrence in complex biological matrices [3].

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Moderately volatile lipophilic building block with terminal olefin and quaternary alcohol for synthesis or derivatization workflows
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Volatile metabolite biomarker standard in grain contamination metabolomics research
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Physicochemical reference for reversed-phase LC method development and logP-based separation optimization

Why Generic Substitution of 2,4-Dimethyl-1-hepten-4-ol Can Compromise Experimental Reproducibility


Although in-class unsaturated C8–C9 tertiary alcohols may appear interchangeable at first glance, subtle structural differences—such as the presence and position of the extra methyl branch and the degree of unsaturation—translate into measurable shifts in boiling point, lipophilicity (logP), and density [1][2]. For instance, substituting 2,4-dimethyl-1-hepten-4-ol with its mono-methyl analog 4-methyl-1-hepten-4-ol (CAS 1186-31-8) lowers the boiling point by approximately 35 °C and reduces logP by ~0.4–0.7 units, altering partition behavior in biphasic reactions or sensory formulations [1][2]. These property gaps matter in processes where volatility, hydrophobicity, or chromatographic retention time is a critical quality attribute.

Property
Target Compound
Mono-Methyl Analog
Boiling point (predicted)
~194.4 °C
~159.5 °C (CAS 1186-31-8)
A ~35 °C lower boiling point in the analog can shift distillation cut points and alter headspace partitioning, compromising reproducibility in volatility-dependent workflows.
Property
Target Compound
Saturated Analog
Density (predicted)
0.839 g/cm³
0.821–0.824 g/cm³ (CAS 19549-77-0)
Even a ~2% density shift may alter phase-separation behavior in multi-component liquid formulations and may not represent oxidative stability.
Property
Target Compound
Mono-Methyl Analog
Natural occurrence
Detected in fungal-contaminated grain
Reported as not found in nature
Substitution would introduce a false-negative or false-positive signal in metabolomic authenticity or biomarker screening studies.

Quantitative Differentiation Evidence: 2,4-Dimethyl-1-hepten-4-ol vs. Closest Analogs


Boiling Point Elevation vs. 4-Methyl-1-hepten-4-ol (Mono-Methyl Analog)

The target compound exhibits a predicted boiling point of 194.4 °C at 760 mmHg, which is 34.9 °C higher than that of 4-methyl-1-hepten-4-ol (159.5 °C) [1]. This difference arises from the additional methyl group at C2, which increases molecular weight and van der Waals interactions, reducing volatility.

Boiling Point Elevation
Cross-study comparable
Target: 194.4 °C at 760 mmHg
Analog: 159.5 °C at 760 mmHg
+34.9 °C (~22% higher)
Supports distillation and headspace partitioning method context; analog substitution alters retention time and vapor composition.
Computationally predicted; no experimental boiling point data identified.
Volatility Distillation Headspace partitioning

Lipophilicity (logP) Advantage over 4-Methyl-1-hepten-4-ol

The target compound's computed logP ranges from 2.50 to 2.80, compared to 2.11 for 4-methyl-1-hepten-4-ol [1][2][3]. This ~0.4–0.7 log unit increase reflects the additional methyl branch at C2, enhancing hydrophobic character and organic-phase partitioning.

Lipophilicity (logP)
Cross-study comparable
Target: logP 2.50–2.80
Analog: logP 2.11 (CAS 1186-31-8)
+0.4 to +0.7 log units
Supports reversed-phase LC method development context; logP difference alters organic-phase extraction efficiency.
Computationally predicted; no experimental shake-flask data identified.
Lipophilicity Biphasic partitioning Membrane permeability

Density Differential vs. Saturated Analog 2,4-Dimethyl-4-heptanol

2,4-Dimethyl-1-hepten-4-ol has a predicted density of 0.839 g/cm³, which is higher than that of its saturated counterpart 2,4-dimethyl-4-heptanol (0.821–0.824 g/cm³) . The olefinic bond contributes to a slightly more compact molecular volume, increasing density.

Density Differential
Cross-study comparable
Target: 0.839 g/cm³
Saturated analog: 0.821–0.824 g/cm³
+0.015 to +0.018 g/cm³ (~2% higher)
Supports formulation phase-separation context; density shift may affect multi-component liquid behavior.
Computationally predicted values from ChemBlink and LookChem.
Density Formulation Phase separation

Flash Point Handling Safety vs. In-Class Unsaturated Alcohols

The predicted flash point of 2,4-dimethyl-1-hepten-4-ol is 70.05 °C, approximately 6 °C higher than that of 4-methyl-1-hepten-4-ol (64.2 °C) . This places both compounds above the 60 °C threshold for flammable liquid classification under GHS, but the target compound offers slightly wider thermal safety margins.

Flash Point Handling
Cross-study comparable
Target: 70.05 °C
Analog: 64.2 °C (CAS 1186-31-8)
+5.85 °C
Supports storage and transport compliance context; modest thermal safety margin difference may simplify regulatory classification.
Computationally predicted; no experimental closed-cup measurements identified.
Flash point Safety Storage classification

Differential Occurrence as a Fungal Volatile Metabolite vs. 4-Methyl-1-hepten-4-ol

2,4-Dimethyl-1-hepten-4-ol has been identified as a significant volatile metabolite in grain contamination studies, attributed to the metabolic activity of specific fungi [1][2]. In contrast, 4-methyl-1-hepten-4-ol is reported as 'not found in nature' in compiled occurrence databases [3]. This qualitative difference in natural occurrence is critical for metabolomic fingerprinting and authenticity studies.

Fungal Volatile Occurrence
Class-level inference
Target: Detected in fungal-contaminated grain matrices
Analog: Reported as not found in nature
Qualitative difference
Supports metabolomic biomarker screening context; analog introduces false signal risk in authenticity studies.
GC/MS volatile profiling of naturally contaminated barley, oats, and rye; Flavscents occurrence compilation.
Metabolomics Biomarker Grain contamination

Evidence-Aligned Application Scenarios for 2,4-Dimethyl-1-hepten-4-ol Procurement


Metabolomic Biomarker Discovery for Fungal Grain Contamination

In GC/MS-based metabolomic studies of cereal contamination, 2,4-dimethyl-1-hepten-4-ol serves as a target analyte for constructing multivariate classification models that distinguish infected from non-infected grain . Procurement of the structurally verified standard is essential to confirm retention-time and mass-spectral identity in authentic samples, as the mono-methyl analog 4-methyl-1-hepten-4-ol is absent from natural matrices and cannot serve as a surrogate [1].

Chromatographic Method Development and LogP-Dependent Separation Optimization

The compound's logP range of 2.5–2.8 renders it a useful reference solute for optimizing reversed-phase LC separations of moderately lipophilic alcohols . Its distinct retention relative to 4-methyl-1-hepten-4-ol (logP 2.11) can be exploited to calibrate resolution between structurally homologous alcohols, supporting analytical quality-by-design workflows [1].

Synthetic Intermediate Requiring Terminal Olefin Functionality with Higher Boiling Point

The terminal alkene group enables further derivatization (epoxidation, hydroboration, polymerization initiation), while the boiling point of 194.4 °C provides a wider thermal window for high-temperature reactions compared to 4-methyl-1-hepten-4-ol (159.5 °C) [1]. This property combination is advantageous when designing continuous-flow processes where reaction temperature must be separated cleanly from solvent or product boiling points.

Physicochemical Reference Standard in Tertiary Alcohol Property Databases

The differential density (0.839 vs. 0.821–0.824 g/cm³ for the saturated analog) and flash point (70.05 °C) provide quantifiable benchmarks for computational chemistry model validation [1]. Researchers procuring the compound for QSPR or force-field parameterization studies benefit from its clear discriminatory power against both the saturated analog and the mono-methyl unsaturated analog across multiple properties simultaneously.

Application
Selection Property
Validation Focus
Metabolomic biomarker discovery for fungal grain contamination
Verified structural identity matching natural-occurrence profile
Confirm retention-time and mass-spectral identity against authentic grain volatile profiles
Reversed-phase LC method development for lipophilic alcohols
LogP range enabling resolution calibration against structural homologs
Verify chromatographic resolution between target compound and mono-methyl analog (logP 2.11)
Synthetic intermediate with terminal olefin and higher boiling point
Terminal alkene functionality combined with wider thermal window (~194 °C predicted bp)
Confirm olefin integrity and boiling point suitability under planned reaction temperature range
Physicochemical reference standard for QSPR model validation
Discriminatory density and flash point values vs. saturated and unsaturated analogs
Validate computational predictions against supplier-certified identity and property benchmarks
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